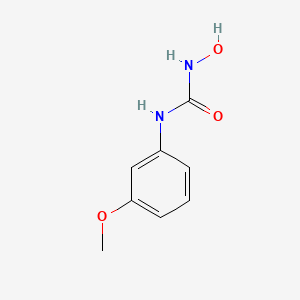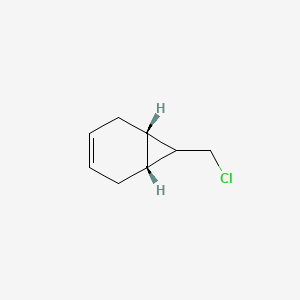
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(410)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- can be achieved through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method allows for the efficient formation of the bicyclic structure.
Industrial Production Methods
Large-scale production of this compound can be achieved through chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms like Pseudomonas fluorescens has been reported to yield high enantiomeric excesses . This method is preferred for its efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives have shown promise as therapeutic agents.
Industry: It is used in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic addition reactions, which are facilitated by the strained cyclopropane ring. This strain provides the thermodynamic driving force for various reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo(3.1.1)heptanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
Bicyclo(2.2.1)heptanes:
Uniqueness
Bicyclo(4.1.0)hept-3-ene, 7-chloromethyl)-, (1alpha,6alpha,7beta)- is unique due to its specific ring strain and the presence of the chloromethyl group, which makes it highly reactive and useful in various synthetic applications .
Propiedades
Número CAS |
94658-52-3 |
|---|---|
Fórmula molecular |
C8H11Cl |
Peso molecular |
142.62 g/mol |
Nombre IUPAC |
(1S,6R)-7-(chloromethyl)bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C8H11Cl/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-8H,3-5H2/t6-,7+,8? |
Clave InChI |
MQAKSTHOXBPONB-DHBOJHSNSA-N |
SMILES isomérico |
C1C=CC[C@H]2[C@@H]1C2CCl |
SMILES canónico |
C1C=CCC2C1C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
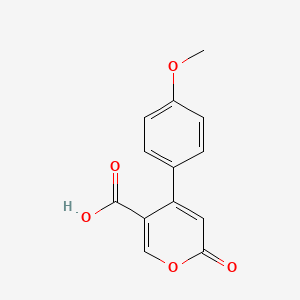
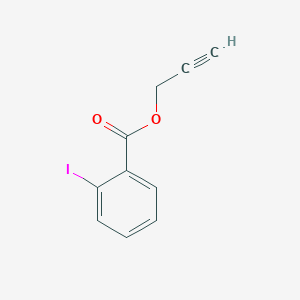
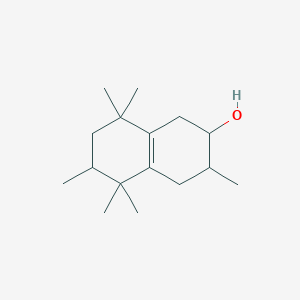
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
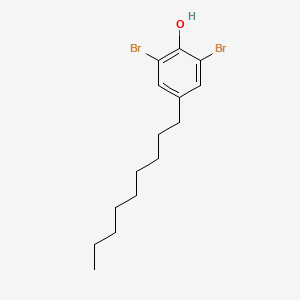
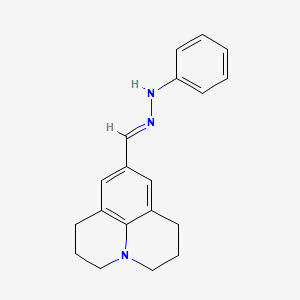
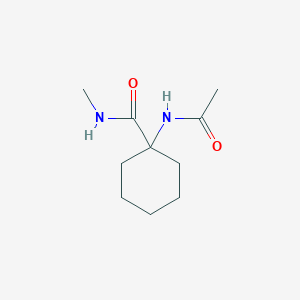
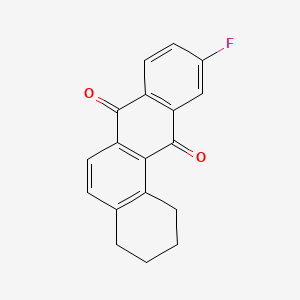

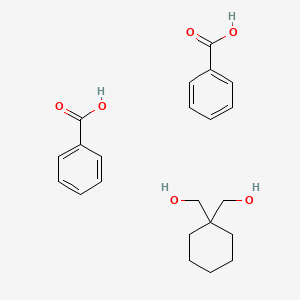
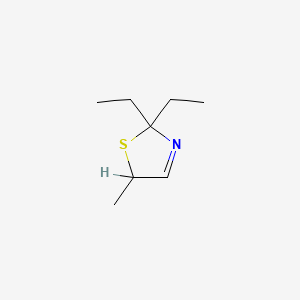
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
